molecular formula C8H13NO B4678023 1-cyclopropyl-3-(dimethylamino)-2-propen-1-one

1-cyclopropyl-3-(dimethylamino)-2-propen-1-one

Cat. No. B4678023
M. Wt: 139.19 g/mol
InChI Key: DSYKNHAWLDLWBM-WAYWQWQTSA-N
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Description

1-cyclopropyl-3-(dimethylamino)-2-propen-1-one, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. CX-5461 has demonstrated promising results in preclinical studies for the treatment of various types of cancer, including breast, lung, and ovarian cancer.

Scientific Research Applications

Antidepressant Potential

"1-cyclopropyl-3-(dimethylamino)-2-propen-1-one" and its analogues have been studied for their potential as antidepressant agents. For instance, Clark et al. (1979) explored a series of analogues for their activity in biochemical and pharmacological animal models of depression. One compound, 1-(3-chlorophenyl)-3-(dimethylamino)-1-phenyl-2-propanol hydrochloride, exhibited promising results with minimal anticholinergic side effects, indicating its potential for further evaluation as an antidepressant (Clark et al., 1979).

Solubility and Chemical Properties

The solubility of variants of "this compound" in various solvents has been extensively studied. Song et al. (2019) measured the solubility of (2E)-1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one in multiple solvents and found that its solubility increased with temperature. The solubility data were well fitted with several chemical models, providing valuable information for its applications in chemical and pharmaceutical formulations (Song et al., 2019).

Basicity and Hydrogen Bonding

The basicity and intramolecular hydrogen bonding of derivatives of "this compound" have been a focus of research. Gattin et al. (2005) conducted a study showing that certain derivatives possess high proton affinities and basicities, which are significantly stabilized by intramolecular hydrogen bonding. This finding is crucial for the development of strong bases and superbases in chemistry (Gattin et al., 2005).

Nonlinear Optical Absorption

Research on the nonlinear optical properties of "this compound" derivatives has been conducted to explore their potential in optical device applications. Rahulan et al. (2014) synthesized a novel chalcone derivative and investigated its nonlinear optical properties, revealing its potential use in optical limiters (Rahulan et al., 2014).

Polymerization Catalysis

The compound and its derivatives have also been studied in the context of polymerization catalysis. Flores et al. (1996) synthesized [2-(Dimethylamino)ethyl]-substituted cyclopentadienyltitanium complexes and investigated their catalytic activities in styrene, ethylene, and propylene polymerization, highlighting the importance of Ti−N Lewis acid−base interaction in these processes (Flores et al., 1996).

properties

IUPAC Name

(Z)-1-cyclopropyl-3-(dimethylamino)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-9(2)6-5-8(10)7-3-4-7/h5-7H,3-4H2,1-2H3/b6-5-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYKNHAWLDLWBM-WAYWQWQTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C\C(=O)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 5.94 g (0.11 mol) of sodium methoxide in 200 mL of dry THF was added 8.89 mL (0.11 mol) of ethyl formate, followed by methyl cyclopropyl ketone (9.91 mL, 0.10 mol, [765-43-5]). The reaction mixture rapidly turned yellow and was stirred at 25° for 4 hours. The reaction mixture was then concentrated and the residue was dissolved in 100 mL of methanol. To this was added a solution of 8.97 g (0.11 mol) of dimethylamine hydrochloride in 50 mL of methanol. The mixture was stirred for 1 hour at 25° , then the reaction mixture was concentrated. The residue was suspended in 100 mL of dry benzene and then concentrated. The residue was then triturated with 100 mL of dry benzene, filtered, and the filter cake was washed with additional dry benzene. The benzene solution was dried and concentrated to yield a yellow oil that crystallized upon cooling (11.97 g, 86%). mp 55°. NMR (CDCl3): 7.58 (d, 1 H); 5.21 (d, 1 H); 3.20-2.60 (br d, 6 H); 1.80 (m, 1 H); 1.00 (m, 2 H); 0.77 (m, 2 H). Mass spec 140 (M+H+).
Name
sodium methoxide
Quantity
5.94 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.89 mL
Type
reactant
Reaction Step Two
Quantity
9.91 mL
Type
reactant
Reaction Step Three
Quantity
8.97 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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